4-Bromo-3,5-dichlorophenylisothiocyanate
Description
Evolution of Research on Isothiocyanate Compounds
Research into isothiocyanate compounds has a rich history, initially driven by the isolation of these molecules from plants of the Brassicaceae family, such as mustard and broccoli. These naturally occurring isothiocyanates were found to possess a range of biological activities. Modern synthetic chemistry has expanded this chemical space exponentially, allowing for the creation of isothiocyanates with a wide variety of substituents, leading to extensive investigations into their chemical reactivity and potential applications.
Significance of Halogenation in Isothiocyanate Scaffold Design
The introduction of halogen atoms onto the aryl ring of an isothiocyanate can profoundly influence its chemical and physical properties. Halogens, being electronegative, can alter the electron density of the aromatic ring and the isothiocyanate group, thereby affecting the molecule's reactivity, lipophilicity, and metabolic stability. The specific type of halogen (fluorine, chlorine, bromine, or iodine) and its position on the ring can lead to a fine-tuning of these properties, a strategy often employed in the design of new chemical entities.
Contextualizing 4-Bromo-3,5-dichlorophenylisothiocyanate within Related Chemical Classes
This compound belongs to the family of polyhalogenated aryl isothiocyanates. Its structure is characterized by a phenyl ring substituted with a bromine atom and two chlorine atoms, in addition to the isothiocyanate functional group. This specific substitution pattern places it within a niche area of chemical space, distinct from its mono- or di-halogenated counterparts. The precursor to this compound is likely 4-bromo-3,5-dichloroaniline, a halogenated aniline (B41778) that serves as a common starting material for the synthesis of various derivatives. matrixscientific.com The conversion of such anilines to isothiocyanates is a well-established transformation in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NS/c8-7-5(9)1-4(11-3-12)2-6(7)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPRFSRJFKEVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Bromo 3,5 Dichlorophenylisothiocyanate
Synthetic Pathways for 4-Bromo-3,5-dichlorophenylisothiocyanate Precursors
The synthesis of this compound relies on the availability of key precursors, primarily halogenated anilines and dichlorophenyl isothiocyanates.
Preparation of Halogenated Aniline (B41778) Intermediates
The core precursor for the target isothiocyanate is 4-bromo-3,5-dichloroaniline. The synthesis of this intermediate often involves multi-step processes starting from more readily available materials.
One common strategy involves the protection of the amino group of an aniline, followed by halogenation and subsequent deprotection. For instance, acetanilide (B955) can be chlorinated in the presence of aqueous sulfuric acid. google.com The resulting dichlorophenyl acetamide (B32628) is then deacetylated at elevated temperatures. google.com
A documented method for preparing 3,5-dichloroaniline (B42879) involves the dechlorination of 2,3,5,6-tetrachloroaniline (B43135) using a palladium/active charcoal catalyst in an autoclave under hydrogen pressure. prepchem.com This process, conducted at 250°C and 200 atmospheres, yields 3,5-dichloroaniline after workup. prepchem.com Another approach starts with 2,4-dichloroaniline, which is first brominated to form 2-bromo-4,6-dichloroaniline (B1334061) hydrochloride. google.com This intermediate is then converted to 3,5-dichlorobromobenzene, which subsequently undergoes amination to produce 3,5-dichloroaniline. google.com
The bromination of aniline derivatives is a key step. For example, p-bromoacetanilide can be synthesized and then subjected to acidic hydrolysis to yield p-bromoaniline. youtube.com The protection of the para-position of anilines is often necessary to control the regioselectivity of chlorination. epo.org
A patented process describes the production of 1-bromo-3,5-dichlorobenzene, a potential precursor, from acetanilide. google.com The process involves chlorination, deacetylation, bromination, and finally, elimination of the amino group. google.com
Synthetic Routes to Halogenated Dichlorophenyl Isothiocyanates
Isothiocyanates are commonly synthesized from primary amines. ijacskros.comrsc.org A classic method involves the reaction of a primary amine with thiophosgene (B130339). ijacskros.comorgsyn.org Another established route is the decomposition of dithiocarbamate (B8719985) salts, which can be formed from the reaction of an amine with carbon disulfide. For instance, ammonium (B1175870) p-chlorophenyldithiocarbamate can be treated with lead nitrate (B79036) to yield p-chlorophenyl isothiocyanate. orgsyn.org
More recent methods for isothiocyanate synthesis utilize various reagents. These include fluorine-containing reagents and desulfurating agents. ijacskros.com The choice of synthetic route can be influenced by the desired purity and yield of the final product.
Direct Synthesis Protocols for this compound
The direct synthesis of this compound typically involves the conversion of the corresponding aniline, 4-bromo-3,5-dichloroaniline.
Reaction Conditions and Optimization Strategies
The conversion of a primary amine to an isothiocyanate can be achieved under various conditions. The thiophosgene method is a common approach. ijacskros.comorgsyn.org Alternatively, the reaction of the amine with carbon disulfide in the presence of a base, followed by treatment with a chloroformate or a similar reagent, can yield the isothiocyanate.
Optimization of these reactions often involves controlling the temperature, reaction time, and stoichiometry of the reagents. For the preparation of p-chlorophenyl isothiocyanate, the reaction of ammonium p-chlorophenyldithiocarbamate with chloroacetic acid is carried out at 30°C. orgsyn.org The subsequent reaction with zinc chloride is pH-controlled to maintain neutrality. orgsyn.org
Yield Enhancement and Purity Considerations
Achieving high yields and purity is a critical aspect of synthetic chemistry. In the synthesis of p-chlorophenyl isothiocyanate, the crude product is purified by slurrying with petroleum ether to remove impurities, resulting in an almost pure product. orgsyn.org Recrystallization is another common purification technique for solid isothiocyanates.
The choice of solvent can also impact the yield and purity. For the extraction of isothiocyanates, halogenated solvents like chloroform (B151607) have been shown to be effective. nih.gov The purity of the final product can be assessed using various analytical techniques, including NMR, HPLC, and mass spectrometry. bldpharm.com
Chemical Reactions and Derivatization Strategies Utilizing this compound
Isothiocyanates are versatile intermediates that undergo a variety of chemical transformations. Their electrophilic carbon atom is susceptible to attack by nucleophiles.
A primary reaction of isothiocyanates is their conversion to thioureas through reaction with primary or secondary amines. ijacskros.com This reaction is often straightforward and proceeds under mild conditions. ijacskros.com Thioureas themselves are valuable compounds with applications in various fields. ijacskros.com
Isothiocyanates can also serve as precursors for the synthesis of various heterocyclic compounds. ijacskros.com The specific reaction pathways and resulting products depend on the nature of the reacting partner and the reaction conditions.
Derivatization of molecules with a bromine-containing reagent like 4-bromo-N-methylbenzylamine has been used to improve their detection in mass spectrometry due to the characteristic isotopic pattern of bromine. nih.gov While this specific reagent is not this compound, the principle highlights the utility of the bromo- and chloro-substituents on the phenyl ring of the title compound for analytical purposes.
Nucleophilic Addition Reactions
The primary mode of reaction for isothiocyanates is nucleophilic addition to the central carbon atom of the -N=C=S group. This reaction is fundamental to the synthesis of a broad class of compounds, most notably thiourea (B124793) derivatives. When this compound reacts with primary or secondary amines, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the corresponding N,N'-substituted thiourea.
Similarly, reaction with hydrazines or hydrazides results in the formation of thiosemicarbazide (B42300) derivatives. These thioureas and thiosemicarbazides are often stable, isolable intermediates that serve as crucial precursors for the synthesis of various heterocyclic compounds through subsequent intramolecular or intermolecular cyclization reactions. bldpharm.com For instance, the reaction of isothiocyanates with aminoguanidine (B1677879) can lead to intermediates for triazole synthesis. nobelprize.org The general scheme for nucleophilic addition of an amine to this compound is depicted below.
Table 1: Examples of Nucleophilic Addition Reactions with Isothiocyanates
| Nucleophile | Reagent Class | Product Class |
| Primary/Secondary Amine | Amine | N,N'-Disubstituted Thiourea |
| Hydrazine | Hydrazine | Thiosemicarbazide |
| Amino Acid | Amino Acid | Hydantoin/Thiohydantoin precursor |
| Alcohol | Alcohol | Thiocarbamate |
Cycloaddition Reactions for Heterocyclic Scaffolds
This compound is a valuable starting material for synthesizing a wide array of heterocyclic compounds. These syntheses often commence with a nucleophilic addition to the isothiocyanate group, followed by a cyclization step that incorporates the substituted phenyl ring into a new heterocyclic scaffold.
Thiazole (B1198619) rings can be synthesized from isothiocyanate derivatives through various routes. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov Thioureas, readily prepared from the nucleophilic addition of amines to this compound, can serve as the thioamide component in this reaction. The reaction between an N-(4-Bromo-3,5-dichlorophenyl)thiourea and an α-haloketone, such as 4-bromo phenacyl bromide, would lead to the formation of a 2-amino-thiazole derivative bearing the 4-bromo-3,5-dichlorophenyl substituent. nih.gov The synthesis generally proceeds by initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Another approach involves the reaction of compounds containing an active methylene (B1212753) group with the isothiocyanate, followed by cyclization. For example, reacting this compound with α-amino nitriles can lead to 5-aminothiazole derivatives. nih.gov
Table 2: Key Steps in Thiazole Synthesis from Isothiocyanates
| Step | Reaction Type | Description |
| 1 | Nucleophilic Addition | Amine reacts with isothiocyanate to form a substituted thiourea. |
| 2 | S-Alkylation | The sulfur atom of the thiourea attacks an α-haloketone. |
| 3 | Cyclization/Dehydration | Intramolecular condensation forms the five-membered thiazole ring. |
Imidazolidine-containing structures, such as hydantoins and thiohydantoins, can be synthesized using isothiocyanates. The synthesis of 3-substituted-5-arylimidazolidine derivatives can be achieved by reacting C-arylglycines with an isothiocyanate. researchgate.net In this context, reacting C-arylglycine with this compound would first form a thiourea derivative. Subsequent acid-catalyzed cyclization and hydrolysis would lead to the corresponding imidazolidinedione (hydantoin) or 2-thioxo-imidazolidin-4-one (thiohydantoin) derivative, where the nitrogen at position 3 is substituted with the 4-bromo-3,5-dichlorophenyl group. researchgate.net
Alternative methods include cycloaddition reactions. For example, azomethine ylides can undergo cycloaddition with the C=S bond of isothiocyanates to furnish imidazolidine (B613845) scaffolds. researchgate.net
The synthesis of 1,2,4-triazole (B32235) derivatives frequently utilizes thiosemicarbazides, which are direct products of the reaction between isothiocyanates and hydrazines. bldpharm.com To prepare a triazole with the 4-bromo-3,5-dichlorophenyl substituent, one would first synthesize the corresponding 4-(4-bromo-3,5-dichlorophenyl)thiosemicarbazide. This intermediate can then undergo cyclization under basic conditions. For example, reacting the thiosemicarbazide with an acyl chloride or a carboxylic acid derivative would lead to an intermediate that cyclizes upon heating, often in the presence of a base, to yield a 1,2,4-triazole-3-thiol derivative. bldpharm.com
Another pathway involves the condensation of the thiosemicarbazide with aldehydes or ketones to form thiosemicarbazones, which can then be oxidatively cyclized to form aminotriazoles. The choice of reagents and reaction conditions dictates the substitution pattern on the final triazole ring. nobelprize.orgnsf.gov
The reactivity of the isothiocyanate group extends to the synthesis of other heterocyclic systems. For example, Schiff bases derived from amino acids can react with isothiocyanates in a cyclization process. The reaction of Schiff bases with thioglycolic acid in the presence of a catalyst can yield thiazolidin-4-one derivatives. By extension, incorporating this compound into similar reaction schemes could produce thiazolidinone structures bearing the substituted phenyl group. sigmaaldrich.com Similarly, reactions leading to oxazolidine (B1195125) derivatives have also been reported. sigmaaldrich.com
Substitution Reactions Involving the Bromine Atom
The bromine atom on the 4-bromo-3,5-dichlorophenyl ring represents another key site for synthetic modification. As a halogen on an aromatic ring, it is a suitable leaving group for various substitution reactions, particularly palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Prominent examples of such transformations include the Suzuki, Stille, and Sonogashira reactions. nobelprize.orgresearchgate.net
Suzuki Coupling: In a Suzuki reaction, the this compound would be reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would replace the bromine atom with the organic group from the boron reagent, yielding a biphenyl (B1667301) derivative or introducing an alkyl, alkenyl, or alkynyl group at that position.
Stille Coupling: This reaction involves the coupling of the bromo-substituted compound with an organotin reagent, again catalyzed by a palladium complex, to form a new carbon-carbon bond. researchgate.net
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling can be employed, which couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
The reactivity of halogens in palladium-catalyzed cross-coupling often follows the order I > Br > Cl. This selectivity allows for the potential to selectively react the bromine atom in this compound while leaving the chlorine atoms intact, providing a pathway to further functionalize the molecule. researchgate.net
Oxidation and Reduction Pathways
The isothiocyanate functional group (-N=C=S) within this compound serves as a versatile handle for a variety of chemical transformations, including oxidation and reduction reactions. These pathways allow for the synthesis of diverse derivatives with altered reactivity and properties.
Oxidation Pathways: The oxidation of the isothiocyanate group can be controlled to yield different products. For instance, treatment with oxidizing agents like dimethyldioxirane (B1199080) can convert the isothiocyanate into the corresponding isocyanate. rsc.org This transformation is significant as isocyanates are highly reactive electrophiles that can readily participate in nucleophilic addition reactions to form ureas, carbamates, and other derivatives. The resulting isocyanate from this compound would be a valuable intermediate for introducing the 4-bromo-3,5-dichlorophenyl moiety into various molecular scaffolds.
Reduction Pathways: The reduction of the isothiocyanate group offers another avenue for functional group manipulation. A notable method for the chemoselective reduction of isothiocyanates to thioformamides involves the use of the Schwartz reagent (zirconocene chloride hydride). rsc.orgresearchgate.net This reagent is known for its mild and selective nature, allowing for the reduction of the isothiocyanate group while preserving other sensitive functional groups that might be present in the molecule. rsc.org The resulting N-(4-bromo-3,5-dichlorophenyl)thioformamide retains the core structural features of the parent compound while introducing a new functional group with distinct chemical properties. More drastic reduction conditions could potentially lead to the formation of the corresponding amine.
Regioselectivity and Stereoselectivity in Derivatization
The derivatization of this compound is characterized by high regioselectivity, and when chiral substrates are involved, stereoselectivity becomes a crucial aspect.
Regioselectivity: The electrophilic carbon atom of the isothiocyanate group is the primary site for nucleophilic attack. The presence of the electron-withdrawing bromine and chlorine atoms on the phenyl ring enhances the electrophilicity of this carbon, making it highly susceptible to reaction with a wide range of nucleophiles. For instance, the reaction with primary or secondary amines proceeds with excellent regioselectivity to afford the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thioureas. mdpi.comresearchgate.net This high degree of regioselectivity is a cornerstone of the predictable and controlled derivatization of this compound. The substitution pattern on the aromatic ring, with two chlorine atoms ortho to the isothiocyanate group, can sterically hinder reactions at the ring itself, further favoring reactions at the isothiocyanate moiety. youtube.com
Stereoselectivity: While this compound is an achiral molecule, its reaction with chiral nucleophiles introduces stereogenic centers, leading to the formation of diastereomeric products. For example, the reaction with a chiral amine will produce a chiral thiourea. mdpi.comnih.gov The control of stereochemistry in these reactions is of paramount importance, particularly in the synthesis of molecules with potential biological activity. Chiral derivatizing agents, which are themselves enantiomerically pure isothiocyanates, are used to determine the enantiomeric purity of amines and amino acids by forming diastereomeric thioureas that can be separated and analyzed. nih.gov The principles of stereoselectivity are fundamental in designing synthetic routes to enantiomerically pure compounds derived from this compound.
Strategies for Introducing this compound Moieties into Complex Molecules
The incorporation of the this compound moiety into larger, more complex molecules is a key strategy in various fields, including medicinal chemistry and materials science. The primary approach for this functionalization relies on the reactivity of the isothiocyanate group.
A predominant strategy is the reaction of this compound with nucleophilic groups present on the target complex molecule. The most common of these is the reaction with primary or secondary amines to form a stable thiourea linkage. nih.gov This method is highly efficient and often proceeds under mild conditions, making it suitable for the modification of sensitive and complex substrates, including biomolecules like proteins. nih.gov
Another strategy involves the use of solid-phase synthesis. In this approach, the complex molecule, often a peptide or oligonucleotide, is anchored to a solid support. The free amino groups on the immobilized molecule can then be reacted with a solution of this compound. This methodology simplifies the purification process, as excess reagents and by-products can be easily washed away from the solid support.
Furthermore, bifunctional linkers can be employed to introduce the this compound moiety. A linker molecule with two reactive ends can first be attached to the complex molecule, and the other end can then be reacted with the isothiocyanate. This allows for greater control over the spacing and positioning of the introduced moiety within the final conjugate.
Based on the available scientific literature, a detailed computational and theoretical investigation of the specific chemical compound this compound is not extensively documented. Research in computational chemistry, including Density Functional Theory (DFT) and molecular docking, has been performed on structurally related molecules, but specific data for this compound is not present in the provided search results.
Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the foundational research findings for this particular compound are not available in the public domain according to the search. The strict requirement to focus solely on this compound and adhere to the detailed outline cannot be met without the relevant primary research.
Table of Compounds Mentioned
Computational Chemistry and Theoretical Investigations of 4 Bromo 3,5 Dichlorophenylisothiocyanate
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a powerful computational tool to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net This approach is predicated on the principle that the structural and physicochemical properties of a molecule, encoded as numerical values called molecular descriptors, dictate its interactions with biological systems. nih.gov
The biological activity of isothiocyanates (ITCs) is fundamentally linked to the electrophilic nature of the carbon atom in the -N=C=S functional group. This group readily reacts with nucleophilic residues, particularly the sulfhydryl groups of cysteine in proteins, often leading to covalent modification and subsequent alteration of protein function. nih.govnih.govmdpi.com This reactivity is a cornerstone of the biological effects observed in many ITCs, including anticancer and antimicrobial actions. foodandnutritionjournal.org
For 4-Bromo-3,5-dichlorophenylisothiocyanate, the phenyl ring is substituted with three halogen atoms (one bromine and two chlorine atoms). These substituents significantly influence the molecule's properties in several ways:
Electronic Effects: Bromine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards target nucleophiles.
Hydrophobicity (Lipophilicity): The halogen atoms increase the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov
Steric Profile: The size and position of the halogen atoms define the molecule's three-dimensional shape, which is crucial for its ability to fit into the specific binding site of a target protein. umich.edu
QSAR models for related compounds have shown that descriptors representing electronic properties (e.g., HOMO/LUMO energies, dipole moment), hydrophobicity (e.g., LogP), and molecular shape are critical for predicting activity. researchgate.netwalisongo.ac.id Therefore, the unique combination of these properties in this compound is expected to define its specific biological activity profile.
The development of a robust QSAR model is a systematic process that involves several key stages. nih.gov Although a specific model for this compound has not been published, the methodology to create one is well-established.
Data Set Compilation: A training set of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition or antifungal activity) is required. researchgate.net
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure. protoqsar.com
Model Generation and Validation: Statistical techniques, such as Multiple Linear Regression (MLR) combined with a variable selection method like a Genetic Algorithm (GA), are used to build a mathematical model that correlates the descriptors with biological activity. japsonline.com The goal is to find the best combination of descriptors that explains the variance in the activity data. The resulting model often takes the form of a linear equation.
A hypothetical QSAR model for antifungal activity might look like: log(1/EC₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...
The predictive power and robustness of the model are assessed through rigorous internal and external validation procedures, using statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient of determination (q²). nih.govnih.gov
Illustrative Data for QSAR Model Development
To develop a predictive model, a dataset like the one below would be generated. It includes the compound structure, its measured biological activity, and various calculated molecular descriptors that quantify its physicochemical properties.
| Compound | Structure | Activity (log 1/C) | LogP | Dipole Moment (Debye) | LUMO Energy (eV) |
| Phenylisothiocyanate | C₆H₅-NCS | 1.25 | 2.59 | 3.15 | -1.21 |
| 4-Chlorophenylisothiocyanate | Cl-C₆H₄-NCS | 1.87 | 3.28 | 1.80 | -1.45 |
| 3,5-Dichlorophenylisothiocyanate | Cl₂-C₆H₃-NCS | 2.45 | 4.01 | 1.75 | -1.68 |
| This compound | Br,Cl₂-C₆H₂-NCS | (Predicted) | 4.55 | 1.73 | -1.72 |
Computational Approaches to Selectivity and Specificity of Action
Beyond predicting the potency of a compound, computational methods can provide critical insights into its selectivity—its ability to interact with a specific biological target over others. Molecular docking is a primary tool for this purpose. semanticscholar.org
Molecular docking simulations predict the preferred orientation of a ligand (in this case, this compound) when bound to the active site of a target protein. nih.gov The simulation calculates a score, often expressed as binding energy, which estimates the strength of the interaction. By comparing the binding energies and interaction patterns of the compound with different protein targets, researchers can computationally estimate its selectivity. mdpi.com
For this compound, key interactions that would be analyzed in a docking simulation include:
Covalent Bonding: The potential for the isothiocyanate group to form a covalent bond with a key cysteine residue in the active site.
Halogen Bonds: The ability of the chlorine and bromine atoms to form favorable halogen bonds with electron-donating atoms (like oxygen or nitrogen) in the protein backbone or side chains. nih.gov
Hydrophobic Interactions: The interactions between the dichlorobromophenyl ring and nonpolar amino acid residues in the binding pocket.
Hydrogen Bonds: While the parent molecule is not a strong hydrogen bond donor or acceptor, interactions with water molecules within the active site can play a role. researchgate.net
By simulating the docking of this compound into the active sites of various enzymes (e.g., different classes of proteases or fungal enzymes), a selectivity profile can be generated. For instance, a significantly lower (more favorable) binding energy for a fungal enzyme compared to a human enzyme would suggest potential selective antifungal activity. These computational studies are invaluable for prioritizing compounds for synthesis and experimental testing and for understanding the molecular basis of their specificity. nih.govfrontiersin.org
Illustrative Docking Interaction Summary
This table summarizes a hypothetical docking result of this compound with a target enzyme, highlighting the key interactions that contribute to binding affinity and specificity.
| Interaction Type | Ligand Moiety | Protein Residue(s) | Estimated Contribution |
| Covalent Bond | Isothiocyanate (-NCS) | Cys-151 | Strong, Irreversible Inhibition |
| Halogen Bond | 3-Chloro | Gly-120 (Backbone O) | Moderate, Directional |
| Halogen Bond | 4-Bromo | Ser-210 (Sidechain O) | Moderate, Directional |
| Hydrophobic | Phenyl Ring | Leu-88, Val-155, Phe-212 | Strong, Affinity Driving |
| Total Binding Energy | - | - | -10.5 kcal/mol |
Structure Activity Relationship Sar and Mechanistic Elucidation Studies
Impact of Halogenation and Substituent Effects on Biological Activity
The presence and positioning of halogen atoms on the phenyl ring of 4-Bromo-3,5-dichlorophenylisothiocyanate are pivotal to its biological profile. The specific combination of bromine and chlorine atoms creates a distinct electronic and steric environment that influences its reactivity and binding affinity to molecular targets.
The bromine atom at the fourth position of the phenyl ring plays a significant role in modulating the biological activity of the compound. In various classes of biologically active molecules, bromine substitution has been shown to enhance potency. For instance, in a series of citalopram (B1669093) analogues, a bromine-substituted compound demonstrated high binding affinity for the serotonin (B10506) transporter (SERT). nih.gov Specifically, the 5-bromo analogue was as active as the parent compound, highlighting the favorable contribution of bromine. nih.gov In another study on PPARγ ligands, the presence of a bromine atom at the para-position of a benzene (B151609) ring resulted in higher ligand affinity, potentially through the formation of a weak hydrogen bond with the backbone nitrogen of a phenylalanine residue in the binding pocket. nih.gov This suggests that the bromine atom in this compound could similarly enhance its interaction with target proteins.
| Compound/Analog | Substitution | Observed Effect | Reference |
| Citalopram Analogue | 5-Bromo | Maintained high binding affinity to SERT | nih.gov |
| PPARγ Ligand | 4-Bromo | Higher ligand affinity | nih.gov |
The two chlorine atoms at the 3 and 5 positions of the phenyl ring are also critical determinants of the compound's biological activity. The dichlorophenyl moiety is a common feature in many pharmacologically active compounds. In studies of thiazoline-tetralin derivatives, compounds bearing a 4-chlorophenyl moiety exhibited excellent apoptotic activity against A549 lung cancer cell lines. researchgate.net Similarly, research on PPARγ agonists revealed that a 3,5-dichloro-substituted phenyl ring is a key structural feature for high-potency ligands. nih.gov The electron-withdrawing nature of the chlorine atoms can significantly alter the electronic distribution of the phenyl ring, impacting its ability to engage in various non-covalent interactions with biological macromolecules.
| Compound Class | Substitution | Observed Biological Activity | Reference |
| Thiazoline-Tetralin Derivatives | 4-Chlorophenyl | Excellent apoptosis levels against A549 cells | researchgate.net |
| PPARγ Agonists | 3,5-Dichlorophenyl | High potency | nih.gov |
Significance of the Isothiocyanate Moiety in Biological Interactions
The isothiocyanate (-N=C=S) group is a highly reactive electrophilic moiety that is central to the biological activity of this compound. This functional group can readily react with nucleophiles, such as the thiol groups of cysteine residues in proteins, forming stable thiocarbamate linkages. This covalent modification of target proteins can lead to irreversible inhibition of their function. The reactivity of the isothiocyanate group is influenced by the electronic properties of the phenyl ring to which it is attached. The electron-withdrawing halogen substituents on the phenyl ring of this compound are expected to enhance the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity towards nucleophilic residues in biological targets.
Role of Derived Heterocyclic Scaffolds in Modulating Biological Activity
The isothiocyanate group of this compound serves as a versatile synthon for the creation of various heterocyclic derivatives, which can exhibit a wide range of biological activities. The incorporation of the 4-bromo-3,5-dichlorophenyl moiety into these heterocyclic systems can lead to novel compounds with potentially enhanced or modulated pharmacological profiles.
One of the most significant applications of isothiocyanates in medicinal chemistry is in the synthesis of thiazole (B1198619) derivatives. Thiazoles are a class of sulfur- and nitrogen-containing heterocycles known for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov The reaction of this compound with appropriate reagents can lead to the formation of thiazole-based structures. The biological activity of these resulting thiazole derivatives is influenced by the nature of the substituents on the thiazole ring and the retained 4-bromo-3,5-dichlorophenyl moiety. For instance, studies on various thiazole derivatives have shown that the substitution pattern on the phenyl ring attached to the thiazole nucleus is critical for their biological effects, such as their efficacy against breast cancer cell lines. nih.gov
| Derived Scaffold | General Biological Activities | Potential Influence of 4-Bromo-3,5-dichlorophenyl Moiety | Reference |
| Thiazole | Anticancer, Antimicrobial, Anti-inflammatory | Enhancement of potency and modulation of target specificity | nih.govnih.gov |
Imidazolidine (B613845) and Imidazolidinedione Frameworks
Imidazolidine and its dione (B5365651) counterpart, imidazolidinedione (also known as hydantoin), are five-membered heterocyclic rings that are core structures in numerous biologically active compounds. In a general synthetic context, isothiocyanates can react with α-amino acids or their esters to form 2-thiohydantoins, a class of imidazolidinediones. This reaction proceeds via the formation of a thiourea (B124793) intermediate followed by cyclization.
The structure-activity relationship (SAR) of imidazolidine-4-one derivatives has been explored in the context of antibacterial agents. These compounds are often designed to mimic host defense peptides and can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Their mechanism of action is often attributed to the disruption of bacterial cell membranes.
Table 1: General Antibacterial Activity of Imidazolidine-4-one Derivatives
| Bacterial Strain | General Activity | Mechanism of Action |
| Gram-positive (e.g., S. aureus) | Potent | Cell membrane disruption |
| Gram-negative (e.g., E. coli) | Potent | Cell membrane disruption |
This table represents generalized findings for the imidazolidine-4-one class and is not based on derivatives of this compound.
Triazole Ring Systems
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Both 1,2,3-triazoles and 1,2,4-triazoles are prominent scaffolds in medicinal chemistry, known for a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.
The synthesis of triazole derivatives can be achieved through various routes. For instance, 1,2,4-triazoles can be synthesized from thiosemicarbazides, which in turn can be prepared from isothiocyanates. The subsequent biological activity of the resulting triazole is highly dependent on the substituents on the ring system. For example, in the context of antifungal activity, the nature of the side chains attached to the triazole ring plays a crucial role in the interaction with the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).
Table 2: General Antifungal Activity of Triazole Derivatives
| Fungal Species | General Activity of Certain Derivatives | Common Target |
| Candida albicans | Potent, sometimes exceeding standard drugs | Lanosterol 14α-demethylase (CYP51) |
| Cryptococcus neoformans | Potent | Lanosterol 14α-demethylase (CYP51) |
| Aspergillus fumigatus | Variable | Lanosterol 14α-demethylase (CYP51) |
This table represents generalized findings for the triazole class and is not based on derivatives of this compound.
Pyrimidine (B1678525) Derivatives
Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms. They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are, therefore, of immense interest in the development of anticancer and antiviral agents. The SAR of pyrimidine derivatives is vast and highly dependent on the substitution pattern around the ring. For instance, certain substitutions can lead to potent inhibition of kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.
Table 3: General Cytotoxic Activity of Pyrimidine Derivatives
| Cancer Cell Line | General Activity of Certain Derivatives | Common Targets |
| A549 (Lung Carcinoma) | Potent | EGFR, other kinases |
| HCT-116 (Colon Carcinoma) | Potent | EGFR, other kinases |
| MCF-7 (Breast Adenocarcinoma) | Potent | Various cellular targets |
This table represents generalized findings for the pyrimidine class and is not based on derivatives of this compound.
Elucidation of Mechanistic Pathways of Biological Action at the Molecular and Cellular Level
The biological activity of a compound is intrinsically linked to its interaction with molecular and cellular components. The following sections describe general mechanisms that could be relevant for derivatives of this compound, although specific studies are lacking.
Investigation of Enzyme Active Site Interactions
Isothiocyanates and their derivatives, such as thioureas, are known to interact with enzymes through various mechanisms. The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic residues, such as cysteine or lysine, in the active site of an enzyme, leading to covalent modification and inhibition.
For example, some thiourea derivatives have been shown to inhibit enzymes like dihydrofolate reductase. The binding interactions within the active site, such as hydrogen bonds and hydrophobic interactions, are critical for the inhibitory potency.
Studies on Cell Membrane Permeability and Disruption
The lipophilicity imparted by the dichlorinated and brominated phenyl ring of this compound would likely influence how its derivatives interact with cell membranes. Generally, compounds with both hydrophobic and charged or polar regions can insert into the lipid bilayer, leading to disruption of membrane integrity, increased permeability, and ultimately cell death. This mechanism is a hallmark of many antimicrobial peptides and their synthetic mimics, including some imidazolidine-4-one derivatives.
Interaction with Specific Receptor or Protein Targets
Beyond enzymes, derivatives of isothiocyanates can interact with a variety of other protein targets. For instance, some pyrazolo[3,4-d]pyrimidine derivatives are known to be potent inhibitors of tyrosine kinases like RET by binding to the ATP-binding pocket. The specific substitutions on the heterocyclic core are crucial for achieving high affinity and selectivity for the target protein. While no specific protein targets for this compound derivatives have been identified in the literature, the general principle of structure-based drug design would apply to any potential therapeutic applications.
Future Research Directions and Potential Academic Applications of 4 Bromo 3,5 Dichlorophenylisothiocyanate and Its Analogs
Exploration of Novel Derivatives and Hybrid Chemical Entities
The synthesis of novel derivatives from the 4-bromo-3,5-dichlorophenylisothiocyanate scaffold is a promising area for future research. The reactive isothiocyanate group (-N=C=S) is a key functional handle for derivatization, readily reacting with a wide range of nucleophiles. This allows for the creation of a diverse library of new chemical entities with potentially unique biological activities.
The phenyl ring, substituted with bromine and chlorine atoms, also offers opportunities for modification, although the electron-withdrawing nature of these halogens will influence the reactivity of the ring. Synthetic strategies could involve the replacement of the bromine atom via cross-coupling reactions to introduce new functionalities.
Future research could focus on creating hybrid molecules that combine the this compound core with other pharmacologically active moieties. This approach could lead to the development of compounds with dual or synergistic activities. For instance, coupling with known anticancer agents or fluorescent dyes could yield targeted therapeutics or advanced imaging agents.
Table 1: Potential Derivatives of this compound and Their Research Focus
| Derivative Class | Synthetic Approach | Potential Research Application |
| Thioureas | Reaction of the isothiocyanate group with primary or secondary amines. | Exploration of anticancer, antibacterial, or antiviral activities. nih.gov |
| Thiazoles/Thiadiazoles | Cyclization reactions involving the isothiocyanate group and a suitable partner. | Development of novel heterocyclic compounds with potential as enzyme inhibitors. |
| Bioconjugates | Reaction with amino or thiol groups on biomolecules (e.g., peptides, proteins). nih.gov | Creation of targeted probes for studying biological processes or for drug delivery. nih.gov |
| Hybrid Molecules | Coupling of the phenyl ring with other bioactive scaffolds via cross-coupling reactions. | Investigation of synergistic effects and multi-target drug discovery. |
Advanced Mechanistic Investigations at the Sub-Cellular Level
A significant avenue for future research lies in elucidating the precise molecular and subcellular mechanisms of action of this compound and its analogs. Isothiocyanates are known to interact with a variety of cellular targets, primarily through their electrophilic carbon atom, which readily reacts with cellular nucleophiles such as the thiol groups of cysteine residues in proteins. nih.gov
Future studies could employ a range of advanced techniques to identify the specific protein targets of this compound. Proteomic approaches, such as activity-based protein profiling (ABPP), could be utilized to map the cellular interactome of a derivatized this compound probe.
Furthermore, investigations into the downstream signaling pathways affected by this compound are warranted. Many ITCs are known to induce apoptosis, modulate MAPK signaling pathways, and affect cell cycle progression in cancer cells. nih.gov Research could explore whether this compound exhibits similar activities and delineate the key molecular players involved.
Table 2: Potential Subcellular Targets and Investigative Techniques
| Potential Subcellular Target | Investigative Technique | Expected Information |
| Cellular Thiols (e.g., Glutathione, Cysteine residues in proteins) | Mass Spectrometry-based proteomics, ABPP. | Identification of specific protein targets and sites of modification. |
| Signaling Pathway Proteins (e.g., Kinases, Transcription Factors) | Western Blotting, Kinase activity assays, Reporter gene assays. | Elucidation of the impact on key cellular signaling cascades. |
| Mitochondria | Mitochondrial membrane potential assays, Cytochrome c release assays. | Assessment of the compound's ability to induce mitochondria-mediated apoptosis. mdpi.com |
| DNA and Nuclear Proteins | DNA binding assays, Histone modification analysis. | Investigation of potential genotoxic effects or epigenetic modifications. researchgate.net |
Development of Research Tools and Probes Based on the Compound
The inherent reactivity of the isothiocyanate group makes this compound an excellent candidate for development into chemical probes and research tools. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the phenyl ring, researchers can create versatile probes for a variety of applications.
Fluorescently labeled derivatives could be used in cellular imaging studies to visualize the subcellular localization of the compound and its targets. acs.org This would provide valuable insights into its mechanism of action and inform the design of more potent and selective analogs. Biotinylated probes could be used in pull-down assays to isolate and identify binding partners from cell lysates.
The development of such tools would not only advance our understanding of the biological effects of this specific compound but also contribute to the broader field of chemical biology by providing new reagents for studying cellular processes.
Table 3: Potential Research Tools Derived from this compound
| Research Tool | Modification | Application |
| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) to the phenyl ring. | Cellular imaging, fluorescence microscopy, flow cytometry to track cellular uptake and localization. nih.gov |
| Affinity-Based Probe | Attachment of a biotin tag. | Pull-down assays to identify protein binding partners, affinity chromatography. |
| Covalent Inhibitor | Unmodified compound or optimized derivative. | Used to irreversibly inhibit specific enzymes or proteins for functional studies. |
| Photo-affinity Probe | Incorporation of a photo-reactive group. | Covalent labeling of target proteins upon photoactivation for target identification. |
Role in the Discovery and Optimization of Novel Chemical Scaffolds for Research Purposes
The 4-bromo-3,5-dichlorophenyl group represents a unique and potentially "privileged" chemical scaffold for the design of new bioactive molecules. mdpi.com In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds.
Future research could involve the systematic exploration of the chemical space around this scaffold. By synthesizing a diverse library of derivatives and screening them against a panel of biological targets, researchers may identify novel hits for drug discovery programs. The halogen substitution pattern on the phenyl ring provides a distinct starting point that is different from many commonly used scaffolds.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could be employed to guide the design and optimization of new compounds based on this scaffold. This integrated approach of synthesis, screening, and computational modeling could accelerate the discovery of potent and selective modulators of various biological targets.
Table 4: Strategies for Scaffold-Based Discovery
| Strategy | Description | Rationale |
| Scaffold Hopping | Replacing a known active scaffold with the 4-bromo-3,5-dichlorophenyl moiety. | To discover novel intellectual property and potentially improved pharmacological profiles. nih.gov |
| Fragment-Based Screening | Using the core scaffold or small derivatives as starting points for building more potent molecules. | To efficiently explore chemical space and identify key binding interactions. |
| Diversity-Oriented Synthesis | Creating a wide range of structurally diverse molecules from the common scaffold. | To screen against a broad array of biological targets and identify new activities. |
| Structure-Based Design | Using the 3D structure of a target protein to design derivatives that fit optimally in the binding site. | To improve potency and selectivity of lead compounds. |
Synthetic Biology Applications and Bioconjugation Research
The field of synthetic biology, which involves the design and construction of new biological parts, devices, and systems, can also benefit from the unique properties of this compound. The ability of the isothiocyanate group to form stable covalent bonds with proteins makes it a valuable tool for bioconjugation. nih.govrsc.org
In synthetic biology, researchers often need to label or modify proteins to study their function within engineered biological circuits. This compound and its derivatives could be used to attach various payloads, such as fluorescent markers or affinity tags, to specific proteins in living cells. This would enable the real-time monitoring of protein expression, localization, and interaction in engineered systems.
Furthermore, inspired by natural processes, researchers could explore enzyme-triggered in situ formation of isothiocyanates within a biological system for targeted labeling. acs.org
Table 5: Potential Bioconjugation and Synthetic Biology Applications
| Application | Description | Potential Outcome |
| Protein Labeling in Engineered Cells | Using a fluorescent derivative to label a protein of interest in a synthetic pathway. | Visualization of the protein's dynamics and localization within the engineered cell. nih.gov |
| Covalent Cross-linking of Proteins | Designing derivatives with two reactive groups to cross-link interacting proteins in a synthetic circuit. | Stabilization of protein complexes for structural or functional studies. |
| Surface Immobilization of Enzymes | Attaching enzymes to a solid support via the isothiocyanate group. | Creation of robust biocatalysts for use in bioreactors or biosensors. |
| Antibody-Drug Conjugates (ADCs) | Linking a potent cytotoxic derivative to a monoclonal antibody. | Targeted delivery of a therapeutic agent to cancer cells, a concept that can be explored at an academic research level. nih.gov |
Integration with High-Throughput Screening Methodologies in Academic Settings
High-throughput screening (HTS) is a powerful technology used in both industry and academia to rapidly test thousands of chemical compounds for a specific biological activity. A library of derivatives based on the this compound scaffold would be well-suited for HTS campaigns.
Academic research labs could utilize HTS to screen this library against a wide range of targets, including enzymes, receptors, and whole cells, to identify compounds with interesting biological profiles. For example, a screen could be designed to identify derivatives that inhibit the growth of a particular cancer cell line or that modulate the activity of a key signaling protein.
The data generated from HTS can provide valuable structure-activity relationships (SAR), which can then be used to guide the rational design of more potent and selective compounds. This iterative cycle of screening and optimization is a cornerstone of modern drug discovery and chemical biology research.
Table 6: Hypothetical High-Throughput Screening Workflow
| Step | Description | Key Considerations |
| 1. Library Generation | Synthesize a diverse library of derivatives of this compound. | Ensure chemical diversity and purity of the compounds. |
| 2. Assay Development | Develop a robust and miniaturized assay to measure the desired biological activity (e.g., enzyme inhibition, cell viability). | The assay must be sensitive, reproducible, and suitable for automation. |
| 3. Primary Screen | Screen the entire library at a single concentration to identify initial "hits". | Use appropriate positive and negative controls to ensure data quality. acs.org |
| 4. Hit Confirmation | Re-test the initial hits to confirm their activity and eliminate false positives. | |
| 5. Dose-Response Analysis | Test the confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50). | |
| 6. Secondary Assays | Test the most potent hits in a panel of related assays to assess their selectivity and mechanism of action. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
